4-(Benzyloxy)-1H-imidazole-5-carboxamide
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Overview
Description
5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the imidazole derivative.
Carboxamide Formation: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for 5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Another compound with a benzyloxy group attached to an indole ring.
5-Benzyloxyindole-3-carboxaldehyde: A derivative with a carboxaldehyde group instead of a carboxamide.
Uniqueness
5-(BENZYLOXY)-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its imidazole ring structure, combined with the benzyloxy and carboxamide groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88100-22-5 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-phenylmethoxy-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)9-11(14-7-13-9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,15)(H,13,14) |
InChI Key |
BIFAQNCAHMLTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(NC=N2)C(=O)N |
Origin of Product |
United States |
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